molecular formula C5H9ClN2O3 B1377492 N'-(2-chloroacetyl)-2-methoxyacetohydrazide CAS No. 167155-57-9

N'-(2-chloroacetyl)-2-methoxyacetohydrazide

Cat. No. B1377492
CAS RN: 167155-57-9
M. Wt: 180.59 g/mol
InChI Key: CDGPACYNMOSKJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N’-(2-chloroacetyl)-2-methoxyacetohydrazide” is a compound that contains a hydrazide group, a chloroacetyl group, and a methoxy group . Hydrazides are a class of organic compounds characterized by a nitrogen-nitrogen covalent bond where one or both nitrogens also have a covalent bond to a carbonyl carbon . Chloroacetyl chloride is a chlorinated acyl chloride . Methoxy group is an alkyl group derived from methane, containing one oxygen atom bonded to two carbon atoms .


Molecular Structure Analysis

The molecular structure of “N’-(2-chloroacetyl)-2-methoxyacetohydrazide” would likely be characterized by the presence of a hydrazide group, a chloroacetyl group, and a methoxy group . The exact structure would depend on the specific locations of these groups within the molecule.


Chemical Reactions Analysis

The chemical reactions involving “N’-(2-chloroacetyl)-2-methoxyacetohydrazide” would likely depend on the reactivity of the hydrazide, chloroacetyl, and methoxy groups . For example, hydrazides can react with carbonyl compounds to form hydrazones .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N’-(2-chloroacetyl)-2-methoxyacetohydrazide” would depend on its specific chemical structure. For example, organochlorine compounds are typically denser than water due to the higher atomic weight of chlorine versus hydrogen .

Scientific Research Applications

Synthesis of Piperidine Derivatives

N’-(2-chloroacetyl)-2-methoxyacetohydrazide: is a valuable precursor in the synthesis of piperidine derivatives, which are crucial in medicinal chemistry. Piperidines are present in many pharmaceuticals and play a significant role in drug design due to their biological activity .

Antimicrobial Agents

The compound can be used to create derivatives with potential antimicrobial properties. These derivatives can be evaluated for their efficacy against various bacterial and fungal species, contributing to the development of new antimicrobial agents .

Antiproliferative Agents

Researchers have explored the use of this compound in synthesizing derivatives that exhibit antiproliferative effects. Such compounds are particularly valuable in cancer research, where they can be tested against cancer cell lines like human breast adenocarcinoma (MCF7) .

Molecular Modelling

N’-(2-chloroacetyl)-2-methoxyacetohydrazide: derivatives can be used in molecular modelling studies to understand their binding modes and interactions with various biological targets. This is crucial for rational drug design and predicting pharmacological activity .

Cyclization Reactions

The compound undergoes cyclization reactions to form various heterocyclic structures, which are foundational in the development of drugs with diverse therapeutic effects .

Nucleophilic Substitution Reactions

It can also participate in nucleophilic substitution reactions, leading to the formation of compounds with different functional groups that have potential biological applications .

Lead Compound Development

Due to its versatile reactivity, N’-(2-chloroacetyl)-2-methoxyacetohydrazide can serve as a lead compound in the discovery and development of new drugs. Its derivatives can be optimized for better efficacy and reduced toxicity .

Pharmacological Research

Finally, the compound’s derivatives can be subjected to pharmacological research to evaluate their therapeutic potential across various disease models, paving the way for novel treatment options .

Safety And Hazards

The safety and hazards associated with “N’-(2-chloroacetyl)-2-methoxyacetohydrazide” would depend on its specific chemical structure. For example, chloroacetyl chloride is considered hazardous and can cause severe skin burns and eye damage .

Future Directions

The future directions for research on “N’-(2-chloroacetyl)-2-methoxyacetohydrazide” would likely depend on its potential applications. For example, if this compound shows promise as a reagent in chemical reactions, future research might focus on optimizing its synthesis and exploring its reactivity with a wider range of substrates .

properties

IUPAC Name

N'-(2-chloroacetyl)-2-methoxyacetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9ClN2O3/c1-11-3-5(10)8-7-4(9)2-6/h2-3H2,1H3,(H,7,9)(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDGPACYNMOSKJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)NNC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-(2-chloroacetyl)-2-methoxyacetohydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-(2-chloroacetyl)-2-methoxyacetohydrazide
Reactant of Route 2
Reactant of Route 2
N'-(2-chloroacetyl)-2-methoxyacetohydrazide
Reactant of Route 3
Reactant of Route 3
N'-(2-chloroacetyl)-2-methoxyacetohydrazide
Reactant of Route 4
Reactant of Route 4
N'-(2-chloroacetyl)-2-methoxyacetohydrazide
Reactant of Route 5
Reactant of Route 5
N'-(2-chloroacetyl)-2-methoxyacetohydrazide
Reactant of Route 6
Reactant of Route 6
N'-(2-chloroacetyl)-2-methoxyacetohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.